6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of pyridazinones. Pyridazinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents, leading to a variety of structurally diverse compounds .
Scientific Research Applications
6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine structures, such as pyridazinone and pyrimidine derivatives, share some biological activities and synthetic routes.
Cyclopropyl-Containing Compounds: Other compounds containing cyclopropyl groups may exhibit similar chemical reactivity and biological properties.
Uniqueness
6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 6-Cyclopropyl-2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its cytotoxicity, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N5O2 with a molecular weight of approximately 369.45 g/mol. The structure includes a cyclopropyl group, a piperidine moiety, and a pyridazine derivative, which contribute to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate cyclization and functionalization processes. The initial steps often include the formation of the piperidine and pyridazine rings followed by cyclization to form the dihydropyridazine structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant antiproliferative activity against human adenocarcinoma cell lines such as LoVo (colon cancer), SK-OV-3 (ovarian cancer), and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent cytotoxicity.
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it is suggested that the compound may act as an inhibitor of protein kinases involved in tumor growth. This aligns with findings from studies on similar pyridazine derivatives that have shown kinase inhibition properties .
Case Studies
- Case Study on Colon Cancer Cells : In a study focusing on colon cancer cells (LoVo), treatment with the compound resulted in a dose-dependent decrease in cell viability. The study highlighted that apoptosis was induced in treated cells, as evidenced by increased levels of cleaved caspase-3.
- Study on Ovarian Cancer : Another investigation involving SK-OV-3 cells revealed that the compound significantly reduced cell migration and invasion capabilities, suggesting potential anti-metastatic properties.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-24(2)18-7-5-17(21-22-18)20(28)25-11-9-14(10-12-25)13-26-19(27)8-6-16(23-26)15-3-4-15/h5-8,14-15H,3-4,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVVHEKFNVFPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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